molecular formula C6H13NO B3382560 2-(Cyclobutylamino)ethanol CAS No. 33884-75-2

2-(Cyclobutylamino)ethanol

Cat. No.: B3382560
CAS No.: 33884-75-2
M. Wt: 115.17 g/mol
InChI Key: KYRHCYMKJGANFI-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)ethanol is an organic compound featuring an ethanolamine backbone substituted with a cyclobutyl group. This structure classifies it as a secondary amine and a primary alcohol, making it a valuable and versatile building block (synthon) in synthetic organic chemistry . Compounds with this core structure are frequently investigated as key intermediates in pharmaceutical research for the development of active ingredients . The cyclobutyl ring can influence the molecule's overall conformation and physical properties, potentially enhancing the binding affinity and metabolic stability of target molecules . Researchers utilize this compound in various applications, including the exploration of new chemical entities and the synthesis of more complex molecular architectures. As a standard practice, handling should be conducted using appropriate personal protective equipment, and the material should be stored in a cool, dry place . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclobutylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-4-7-6-2-1-3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRHCYMKJGANFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2 Cyclobutylamino Ethanol and Analogs

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of 2-(cyclobutylamino)ethanol and its analogs. Computational chemistry and experimental studies on related systems have provided significant insights into these processes. e3s-conferences.org

In reactions involving cyclobutylamine (B51885) derivatives, particularly those leading to the formation of new ring systems, the reaction pathway is often initiated by a single-electron transfer (SET) process. For instance, in the photoredox-catalyzed [4+2] cycloaddition of benzocyclobutylamines, the proposed mechanism begins with the one-electron oxidation of the benzocyclobutylamine to form a benzyl (B1604629) radical iminium ion intermediate. nih.gov This is followed by an intramolecular ring-opening, radical addition to an alkene, and subsequent ring-closing to form the final product. nih.gov

Transition state calculations, often performed using density functional theory (DFT), are instrumental in determining the feasibility and stereochemical outcome of these reactions. e3s-conferences.orgyoutube.comlibretexts.org These calculations help to model the geometry and energy of the transition states, providing a theoretical basis for the observed selectivity. For example, in the cycloaddition of benzocyclobutylamines, computational studies can elucidate the energy barriers for different reaction pathways, thereby predicting the most likely mechanism. nih.gov The transition state is the highest point on the reaction path, and its structure determines the stereochemistry of the product. ucsb.edu

Influence of Catalysis on Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in directing the reaction mechanisms and enhancing the selectivity of transformations involving this compound and its analogs. Various catalytic systems, including photoredox catalysts and chiral acids, have been employed to achieve high efficiency and stereocontrol. nih.gov

In the context of [4+2] cycloadditions of benzocyclobutylamines with α-substituted vinylketones, photoredox catalysis has proven to be a powerful tool. nih.gov This method allows for the generation of radical intermediates under mild conditions, which then participate in the cycloaddition. The choice of photocatalyst, solvent, and other reaction conditions can significantly influence the reaction's efficiency and diastereoselectivity. nih.gov

Furthermore, the introduction of a chiral phosphoric acid (CPA) as a co-catalyst can induce enantioselectivity in these reactions. The CPA provides a chiral environment that influences the formation of stereocenters during the radical conjugate addition step. This cooperative catalysis, where a photoredox catalyst and a chiral catalyst work in tandem, is a sophisticated strategy for achieving asymmetric synthesis. nih.gov The result is the formation of highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities and moderate to good enantioselectivities. nih.gov

The following table summarizes the effect of different catalysts and conditions on the [4+2] cycloaddition of a benzocyclobutylamine analog.

EntryPhotocatalystSolventBaseYield (%)Diastereomeric Ratio (dr)
1[Ir(dF(CF3)ppy)2(dtbbpy)]PF6DCMNH4PF668>20:1
2[Ir(ppy)2(dtbbpy)]PF6DCMNH4PF655>20:1
3Ru(bpy)3Cl2DCMNH4PF642>20:1
4-DCMNH4PF6No Reaction-
5[Ir(dF(CF3)ppy)2(dtbbpy)]PF6DCMNa2HPO468>20:1
6[Ir(dF(CF3)ppy)2(dtbbpy)]PF6DCMK3PO4633:1
7[Ir(dF(CF3)ppy)2(dtbbpy)]PF6MeOHNH4PF645>20:1
8[Ir(dF(CF3)ppy)2(dtbbpy)]PF6THFNH4PF638>20:1

Data sourced from a study on benzocyclobutylamine analogs. nih.gov

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of this compound and its analogs. The ability to control which region of a molecule reacts (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity) is paramount in synthetic chemistry.

In the [4+2] cycloaddition of benzocyclobutylamines, the regioselectivity is a significant challenge, as the ring-opening of the benzocyclobutylamine can lead to different regioisomers. nih.gov However, under photoredox catalysis, these reactions can proceed with high regioselectivity, leading to the desired cyclohexylamine derivatives. nih.gov

The stereoselectivity of these reactions is often excellent, with high diastereoselectivities observed. nih.gov This is attributed to the specific mechanism of the reaction, which favors the formation of one diastereomer over the other. The construction of adjacent tertiary and all-carbon quaternary stereocenters with high stereoselectivity is a notable achievement in these transformations. nih.gov The use of chiral catalysts, as mentioned previously, can further control the stereochemical outcome to yield enantiomerically enriched products. nih.gov

The following table presents the diastereoselectivity for the synthesis of various functionalized cyclohexylamine derivatives from benzocyclobutylamine analogs.

ProductSubstituent on Aniline RingYield (%)Diastereomeric Ratio (dr)
3aH75>20:1
3b4-MeO72>20:1
3c4-Me78>20:1
3d4-Cl65>20:1
3e4-CF362>20:1
3f3-Me76>20:1
3g3-Cl68>20:1
3h2-Me71>20:1

Data sourced from a study on benzocyclobutylamine analogs. nih.gov

Ring-Opening Processes in Cyclobutylamine Derivatives

The ring-opening of cyclobutylamine derivatives is a key step in many of their synthetic applications. The inherent ring strain of the cyclobutane (B1203170) ring provides a thermodynamic driving force for these processes. nih.gov This ring-opening can be initiated by various means, including photochemical activation. nih.gov

In the context of photoredox-catalyzed reactions, the one-electron oxidation of a benzocyclobutylamine leads to a radical cation, which then undergoes a facile ring-opening to generate a distonic radical cation. nih.govacs.org This intermediate is a versatile synthon that can participate in a variety of subsequent reactions, such as cycloadditions. The regioselectivity of the ring-opening can be a challenge, as there are multiple C-C bonds that can be cleaved. nih.gov However, in many cases, the reaction proceeds with a high degree of regiocontrol.

Thermally induced electrocyclic ring-opening is another important process for cyclobutene (B1205218) derivatives, which can be accessed from cyclobutylamine precursors. researchgate.net These reactions can generate highly reactive intermediates that can be trapped in various pericyclic reactions. researchgate.net

Nucleophilic Addition Reactions and Electrophilic Activation

Nucleophilic addition reactions are fundamental to the chemistry of this compound and its analogs, particularly when they are converted into imines or iminium ions. The nitrogen atom can act as a nucleophile, or the molecule can be transformed into an electrophilic species that is susceptible to nucleophilic attack. openstax.orglibretexts.orgunizin.org

The formation of an iminium ion from a cyclobutylamine derivative creates a potent electrophile. This electrophilic activation is a key step in many of the reactions discussed, such as the [4+2] cycloaddition, where the iminium ion intermediate is attacked by a nucleophile (in this case, an enone). nih.gov The reaction of imines with organometallic reagents is a classic example of nucleophilic addition to form new carbon-carbon bonds. researchgate.netuniba.it

The amino alcohol functionality in this compound itself presents opportunities for both nucleophilic and electrophilic behavior. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. Conversely, protonation of the amino group or conversion of the alcohol to a better leaving group can render the molecule electrophilic at the adjacent carbon atoms. The synthesis of chiral β-amino alcohols often involves the nucleophilic addition of an organometallic reagent to an imine. westlake.edu.cn

Theoretical and Computational Studies of 2 Cyclobutylamino Ethanol

Quantum Chemical Calculations and Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict molecular geometry, energy, and various electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. This approach is computationally efficient while providing reliable results for a wide range of chemical systems. For 2-(Cyclobutylamino)ethanol, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Thermodynamic Properties: Predict thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and reactivity.

Investigate Reaction Mechanisms: Model chemical reactions involving this compound to elucidate reaction pathways and transition states.

Table 1: Predicted Geometrical Parameters of this compound using DFT

ParameterPredicted Value (Å or °)
C-N Bond Length1.47
C-O Bond Length1.43
O-H Bond Length0.96
N-H Bond Length1.01
C-N-C Bond Angle112.5
C-O-H Bond Angle109.0
Puckering Angle of Cyclobutane (B1203170) Ring~20-30

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups, which would be precisely determined through DFT calculations.

The electronic structure of a molecule dictates its chemical behavior. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals, which are key to predicting reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms of the hydroxyl and amino groups.

Reactivity Descriptors: Various chemical reactivity descriptors can be calculated from the electronic structure, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity. Studies on related amino acids have demonstrated the utility of these descriptors in understanding their chemical behavior nih.gov.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics and interactions with its environment.

The flexible nature of the ethylamino chain and the puckered conformation of the cyclobutane ring in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Side Chain Conformations: Rotation around the C-C and C-N bonds in the ethanolamine (B43304) side chain leads to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups. MD simulations of ethanolamines have shown a preference for gauche conformations that allow for intramolecular hydrogen bonding nih.govnih.gov.

MD simulations can track the transitions between different conformations over time, providing a dynamic picture of the molecule's flexibility.

Prediction and Simulation of Spectroscopic Properties

Computational methods can predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. For this compound, characteristic vibrational modes would include the O-H and N-H stretching vibrations, C-H stretching of the cyclobutyl and ethyl groups, and C-N and C-O stretching vibrations. As a secondary amine, it is expected to show a single N-H stretching peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in NMR spectra can also be predicted using quantum chemical calculations. These predictions can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra and provide detailed information about the molecule's connectivity and stereochemistry.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range
IRO-H Stretch3200-3600 cm⁻¹ (broad)
IRN-H Stretch3300-3500 cm⁻¹ (sharp)
IRC-N Stretch1020-1250 cm⁻¹
¹H NMR-CH₂-OH3.5-4.0 ppm
¹H NMR-CH₂-NH-2.5-3.0 ppm
¹³C NMRC-OH60-70 ppm
¹³C NMRC-NH40-50 ppm

Note: These are general ranges for the respective functional groups and would be more precisely predicted through specific computational simulations.

Analysis of Non-Covalent and Supramolecular Interactions

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in determining the structure and properties of this compound in condensed phases.

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amino group (a hydrogen bond donor and acceptor) in this compound allows for the formation of extensive hydrogen bonding networks.

Intramolecular Hydrogen Bonding: As suggested by conformational analysis, an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the nitrogen atom, or between the amino hydrogen and the oxygen atom, leading to a cyclic conformation.

Intermolecular Hydrogen Bonding: In the liquid or solid state, this compound molecules can form strong intermolecular hydrogen bonds with each other. This leads to the formation of dimers, chains, or more complex three-dimensional networks. These interactions are responsible for its physical properties, such as a relatively high boiling point and viscosity.

Supramolecular Motifs: The specific patterns of hydrogen bonds can lead to the formation of well-defined supramolecular motifs. Studies on adducts of amines and alcohols have revealed various hydrogen-bonding topologies, including chains and layers nih.gov. In amino alcohol salts, common heterosynthons like NH₃⁺∙∙∙⁻OOC are frequently observed, dictating the crystal packing nih.gov. The interplay between the donor and acceptor sites in this compound would likely lead to complex and interesting supramolecular assemblies.

Computational analysis of these non-covalent interactions can provide detailed information on their strength and geometry, helping to rationalize the macroscopic properties of the compound.

π-Stacking and Other Weak Intermolecular Forces

The structure of this compound is aliphatic and lacks aromatic rings. Therefore, π-stacking interactions , which are non-covalent interactions between aromatic rings, are not a feature of this molecule's self-assembly or its interactions with other non-aromatic species.

However, the molecule is capable of engaging in several other types of weak intermolecular forces that govern its behavior in a condensed phase. These forces include:

Hydrogen Bonding: This is the most significant intermolecular force for this compound. The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group makes the molecule both a hydrogen bond donor and acceptor. The oxygen and nitrogen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors, while the hydrogen atoms attached to them can act as hydrogen bond donors. This capacity for hydrogen bonding significantly influences its boiling point, viscosity, and solubility in protic solvents.

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and arise from temporary fluctuations in electron distribution, creating transient dipoles. The cyclobutyl group and the ethyl chain contribute to the surface area of the molecule, influencing the strength of these dispersion forces.

The interplay of these forces determines the supramolecular arrangement of this compound in its solid or liquid state. Computational studies on similar small amino alcohols confirm the dominance of hydrogen bonding in their intermolecular interactions.

Table 1: Potential Intermolecular Forces in this compound

Interaction TypeStructural OriginRelative Strength
Hydrogen Bonding-OH and -NH groupsStrong
Dipole-Dipole ForcesElectronegative O and N atomsModerate
Van der Waals ForcesEntire molecule (electron cloud)Weak

Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. mdpi.com The ability of a molecule to act as a host or a guest depends on its size, shape, and the nature of its binding sites.

Given its small size and flexible structure, this compound is more likely to act as a guest molecule rather than a host. It does not possess a pre-organized cavity or cleft necessary to encapsulate other molecules, a defining characteristic of host compounds like cyclodextrins, crown ethers, or calixarenes.

As a guest, this compound could potentially bind to the cavity of a suitable host molecule. The binding would be driven by a combination of the intermolecular forces discussed previously:

Hydrogen bonding with the host's binding sites.

Van der Waals interactions between the aliphatic cyclobutyl and ethyl groups and a hydrophobic cavity of a host.

Dipole-dipole interactions if the host has polar regions.

For instance, the hydrophobic cyclobutyl group could fit into the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous solution, driven by the hydrophobic effect. mdpi.com The amino and alcohol groups could then form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the host-guest complex.

Computational modeling, such as molecular docking studies, would be required to predict the binding affinity and preferred orientation of this compound within a specific host molecule. Such studies would calculate the binding energy by assessing the sum of all non-covalent interactions between the host and the guest.

Table 2: Theoretical Host-Guest Parameters for this compound as a Guest

Potential Host TypePlausible Driving Forces for InteractionPotential Guest Moieties
CyclodextrinsHydrophobic interactions, Hydrogen bondingCyclobutyl group in cavity, -OH/-NH at rim
Crown EthersHydrogen bonding, Ion-dipole (if protonated)Protonated amine group (-NH2+-)
CalixarenesHydrophobic interactions, Hydrogen bondingCyclobutyl group in cavity

Applications of 2 Cyclobutylamino Ethanol in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

The presence of both a nucleophilic secondary amine and a primary alcohol allows 2-(cyclobutylamino)ethanol to participate in a wide array of chemical reactions, making it a versatile building block in organic synthesis. The cyclobutane (B1203170) moiety also imparts specific conformational constraints and lipophilicity to the target molecules.

The reactivity of the functional groups can be selectively controlled, enabling stepwise modifications. For instance, the amine can be protected while the alcohol undergoes reaction, or vice versa. This orthogonality is crucial in multi-step syntheses of complex organic molecules. The cyclobutane ring, a feature found in various biologically active natural products, can serve as a key pharmacophore or a rigid scaffold to orient other functional groups in three-dimensional space. The inherent strain of the cyclobutane ring can also be harnessed in certain synthetic transformations.

The dual functionality of this compound allows for its use in the construction of a variety of molecular architectures as detailed in the table below.

Reaction TypeReagent/CatalystProduct Class
N-AcylationAcyl chloride, Acid anhydrideAmides
N-AlkylationAlkyl halideTertiary amines
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH3CN)Tertiary amines
O-Acylation (Esterification)Acyl chloride, Carboxylic acid (with catalyst)Esters
O-Alkylation (Etherification)Alkyl halide, Strong base (e.g., NaH)Ethers
Oxidation of AlcoholOxidizing agent (e.g., PCC, Swern oxidation)Aldehyde

Scaffold for the Construction of Novel Chemical Entities

The this compound framework serves as a valuable scaffold for the development of new chemical entities. The cyclobutane ring provides a rigid and defined three-dimensional structure, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. The "escape from flatland"—a concept in medicinal chemistry that encourages the use of three-dimensional scaffolds—is well-addressed by incorporating the cyclobutane motif.

By modifying the amino and hydroxyl groups, a library of diverse compounds can be generated from this single scaffold. This approach is central to combinatorial chemistry, where the goal is to rapidly synthesize a large number of related compounds for biological screening nih.govwikipedia.orgnast.phopenaccessjournals.com. The ability to introduce various substituents onto the scaffold allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The structural diversity that can be achieved from the this compound scaffold is a key advantage in the search for novel bioactive molecules.

Precursor for Advanced Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various advanced heterocyclic systems, particularly those containing nitrogen and oxygen. researchgate.netnih.govbeilstein-journals.orgmdpi.com The intramolecular cyclization of derivatives of this compound can lead to the formation of saturated five-membered heterocyclic rings.

A prominent example is the formation of oxazolidine (B1195125) rings. researchgate.netnih.govmdpi.comorganic-chemistry.orgnih.gov Reaction of this compound with an aldehyde or a ketone results in the formation of a hemiaminal intermediate, which can then undergo intramolecular cyclization via dehydration to yield a substituted oxazolidine. The substituents on the resulting oxazolidine ring can be controlled by the choice of the starting aldehyde or ketone.

ReactantConditionsHeterocyclic Product
Aldehyde (R-CHO)Acid catalyst, DehydrationN-cyclobutyl-oxazolidine
Ketone (R1R2C=O)Acid catalyst, Dehydration2,2-Disubstituted-N-cyclobutyl-oxazolidine
Phosgene or equivalentBaseN-cyclobutyl-oxazolidin-2-one

These heterocyclic systems are prevalent in many biologically active compounds and can serve as important intermediates for the synthesis of more complex molecular architectures.

Design and Generation of Functionalized Analogs and Derivatives

The chemical reactivity of the secondary amine and primary hydroxyl group in this compound allows for the systematic design and generation of a wide range of functionalized analogs and derivatives. This derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery, where the goal is to understand how different functional groups influence the biological activity of a molecule.

Derivatization of the Amino Group:

The secondary amine can be readily acylated with acyl chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes or ketones to yield tertiary amines with diverse substituents. Furthermore, the amine can be alkylated using various alkylating agents. Derivatization of amino compounds is a common strategy to enhance their analytical detection or to modify their biological properties. nih.gov

Modification of the Hydroxyl Group:

The primary hydroxyl group can be esterified using carboxylic acids or their derivatives. researchgate.netnih.govencyclopedia.pub It can also be converted into an ether through Williamson ether synthesis. Oxidation of the primary alcohol can yield the corresponding aldehyde, which can then be used in a variety of subsequent reactions, such as Wittig reactions or further oxidation to a carboxylic acid.

The following table summarizes some of the potential derivatives that can be synthesized from this compound.

Functional GroupReaction TypeReagentDerivative Class
AminoAcylationAcetyl chlorideN-acetyl-2-(cyclobutylamino)ethanol
AminoReductive AminationBenzaldehyde, NaBH3CN2-(N-benzyl-N-cyclobutylamino)ethanol
HydroxylEsterificationBenzoyl chloride2-(Cyclobutylamino)ethyl benzoate
HydroxylEtherificationMethyl iodide, NaH2-(Cyclobutylamino)-1-methoxyethane

Through these and other chemical transformations, a vast chemical space can be explored, starting from the simple yet versatile this compound molecule.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for 2-(Cyclobutylamino)ethanol

While classical synthetic methods for N-substituted ethanolamines exist, future research will likely focus on developing more efficient, stereoselective, and environmentally benign routes to this compound. Traditional methods often involve multi-step sequences with harsh reagents. nih.gov Modern synthetic chemistry, however, is moving towards processes that offer higher atom economy and reduced environmental impact.

One promising direction is the application of biocatalysis. Engineered enzymes, such as P450 monooxygenases, have shown remarkable success in the selective C-H hydroxylation of cyclobutylamine (B51885) derivatives. nih.gov This approach could be adapted to directly hydroxylate a protected cyclobutylamine precursor in a highly regio- and stereoselective manner, potentially reducing the number of synthetic steps.

Another area of exploration is the use of flow chemistry. Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and safety profiles, particularly for reactions that are highly exothermic or involve hazardous intermediates. The development of a continuous-flow synthesis of this compound could be a significant step towards its large-scale and cost-effective production.

Synthetic Route Key Features Potential Advantages Challenges
Biocatalytic Hydroxylation Use of engineered enzymes (e.g., P450s) on a cyclobutylamine precursor.High regio- and stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme development and optimization, substrate scope limitations.
Flow Chemistry Synthesis Continuous reaction in a microreactor system.Enhanced safety, improved yield and purity, potential for automation and scalability.Initial setup costs, potential for clogging with solid byproducts.
Reductive Amination of 2-Hydroxyacetaldehyde Reaction of cyclobutylamine with 2-hydroxyacetaldehyde followed by reduction.Potentially a one-pot reaction, readily available starting materials.Control of over-alkylation, purification challenges.

Advanced Computational Modeling and Rational Design for Reactivity Prediction

The field of computational chemistry offers powerful tools for predicting the reactivity and properties of molecules like this compound. Future research will undoubtedly leverage these tools for the rational design of new reactions and applications. taylorandfrancis.com Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, identify the most reactive sites, and predict the outcomes of various chemical transformations.

For instance, computational models can help in understanding the conformational preferences of the cyclobutyl ring and how they influence the reactivity of the amine and hydroxyl groups. This knowledge is crucial for designing stereoselective reactions. Furthermore, in silico screening of potential catalysts for specific transformations involving this compound can significantly accelerate the discovery of new and efficient catalytic systems. researchgate.net

Computational Method Application to this compound Predicted Outcome
Density Functional Theory (DFT) Calculation of electron density, bond dissociation energies, and reaction transition states.Prediction of the most likely sites for electrophilic and nucleophilic attack; determination of reaction mechanisms.
Molecular Dynamics (MD) Simulations Simulation of the molecule's behavior in different solvents and at various temperatures.Understanding of conformational flexibility and its impact on reactivity; prediction of solubility and aggregation behavior.
In Silico Catalyst Screening Virtual testing of various metal catalysts for a desired transformation (e.g., oxidation, C-H activation).Identification of promising catalyst candidates for experimental validation, reducing trial-and-error in the lab.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique structural features of this compound—a strained four-membered ring adjacent to a nucleophilic amine and a hydroxyl group—suggest the potential for novel and undiscovered reactivity. Future research should aim to explore transformation pathways that are not readily accessible with other amino alcohols.

One area of interest is the ring-opening or ring-expansion reactions of the cyclobutane (B1203170) moiety. Under specific catalytic conditions, it might be possible to selectively open the cyclobutane ring to generate linear or larger cyclic structures, thereby accessing a diverse range of molecular scaffolds. The proximity of the amino and hydroxyl groups could play a crucial role in directing these transformations.

Furthermore, the investigation of intramolecular reactions could lead to the synthesis of novel heterocyclic compounds. For example, intramolecular cyclization could yield bicyclic structures with interesting pharmacological or material properties. The development of photochemical methods could also unveil new reaction pathways, leveraging the inherent strain energy of the cyclobutane ring. amazonaws.com

Integration with Emerging Synthetic Methodologies and Catalysis

The integration of this compound as a building block in emerging synthetic methodologies is a key area for future research. Diversity-oriented synthesis (DOS) is one such field where this compound could serve as a versatile scaffold for the rapid generation of libraries of complex and structurally diverse molecules.

In the realm of catalysis, this compound and its derivatives could function as novel ligands for transition metal catalysts. alfa-chemistry.com The bidentate N,O-coordination motif is common in catalysis, and the presence of the cyclobutyl group could impart unique steric and electronic properties to the resulting metal complexes, potentially leading to enhanced catalytic activity and selectivity in reactions such as asymmetric hydrogenation or cross-coupling.

The use of this compound in photocatalysis is another exciting prospect. Its amine group could act as a radical precursor under photoredox conditions, enabling novel C-C and C-heteroatom bond formations.

Emerging Methodology Role of this compound Potential Application
Diversity-Oriented Synthesis (DOS) As a starting scaffold for the generation of molecular libraries.Discovery of new bioactive compounds and materials with novel properties.
Asymmetric Catalysis As a chiral ligand for transition metals.Enantioselective synthesis of pharmaceuticals and fine chemicals.
Photoredox Catalysis As a radical precursor or a directing group.Development of novel C-H functionalization and cross-coupling reactions.

Role in Supramolecular Chemistry and Materials Science

The ability of this compound to participate in hydrogen bonding through both its amine and hydroxyl groups makes it an interesting candidate for applications in supramolecular chemistry and materials science. scbt.com Future research could explore its use as a building block for the self-assembly of well-defined supramolecular architectures, such as gels, liquid crystals, or porous organic frameworks. nih.gov

The incorporation of this compound into polymer backbones or as a pendant group could lead to the development of new materials with tailored properties. For example, polymers containing this moiety might exhibit enhanced thermal stability, altered solubility, or specific surface properties. Its bifunctional nature also makes it a suitable cross-linking agent in the production of thermosetting polymers.

In the field of materials science, the cyclobutyl group can introduce rigidity and unique conformational constraints into a material's structure. This could be exploited in the design of new functional materials, such as membranes for selective separations or stimuli-responsive materials where the cyclobutane ring can undergo a conformational change in response to an external trigger.

Q & A

Q. Methodological Notes

  • Data Validation: Cross-check experimental results with computational tools (Gaussian for molecular dynamics) and replicate findings across labs to address variability .
  • Safety Protocols: Regularly update SDS sheets and conduct risk assessments for large-scale reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.